molecular formula C17H17N3O2 B2377441 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide CAS No. 303796-27-2

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B2377441
CAS No.: 303796-27-2
M. Wt: 295.342
InChI Key: FEZFATXEYHLKNH-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide typically involves the condensation of 1,2-phenylenediamine with phenoxyacetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide stands out due to its unique combination of the benzimidazole and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This compound exhibits a broader spectrum of activity and higher potency compared to other similar benzimidazole derivatives .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-17(12-22-13-6-2-1-3-7-13)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZFATXEYHLKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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